molecular formula C13H13N3O4S B1393188 Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate CAS No. 1232423-27-6

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate

Cat. No. B1393188
Key on ui cas rn: 1232423-27-6
M. Wt: 307.33 g/mol
InChI Key: KLJOKZQCUUQBGV-UHFFFAOYSA-N
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Patent
US09334244B2

Procedure details

A mixture of methyl 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylate (3.5 g, 11.39 mmol) and lithium hydroxide (1.364 g, 56.95 mmol) in MeOH (13.70 mL) and H2O (13.70 mL) was heated to 90° C. for 2 hours. The reaction mixture was allowed to cool and neutralised with aqueous HCl, and the resultant precipitate collected by filtration (3.32 g, 99% Yield). 1H NMR (400.0 MHz, DMSO) δ 3.25 (s, 3H), 7.70 (br s, 2H), 8.00 (d, J=8.5 Hz, 2H), 8.35 (d, J=8.5 Hz, 2H), 9.03 (s, 1H) and 13.20 (br s, 1H) ppm; MS (ES+) 294.00.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.364 g
Type
reactant
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:18]([O:20]C)=[O:19])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][CH:9]=2)=[CH:6][N:7]=1.[OH-].[Li+].Cl>CO.O>[NH2:1][C:2]1[C:3]([C:18]([OH:20])=[O:19])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][CH:9]=2)=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)C1=CC=C(C=C1)S(=O)(=O)C)C(=O)OC
Name
Quantity
1.364 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
13.7 mL
Type
solvent
Smiles
CO
Name
Quantity
13.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the resultant precipitate collected by filtration (3.32 g, 99% Yield)

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC(=CN1)C1=CC=C(C=C1)S(=O)(=O)C)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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